1,1,1,5,5,5-Hexabromo-3-methylidenepentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,5,5,5-Hexabromo-3-methylidenepentane is a brominated organic compound with the molecular formula C6H6Br6. It is characterized by the presence of six bromine atoms and a methylene group attached to a pentane backbone. This compound is known for its high bromine content and unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,5,5,5-Hexabromo-3-methylidenepentane can be synthesized through the bromination of 3-methylidenepentane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the pentane backbone .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,5,5,5-Hexabromo-3-methylidenepentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially brominated pentanes.
Oxidation: Formation of brominated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1,1,5,5,5-Hexabromo-3-methylidenepentane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1,5,5,5-Hexabromo-3-methylidenepentane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexabromo-2-methylpropane: Similar brominated structure but with a different carbon backbone.
1,1,1,2,2,2-Hexabromoethane: Contains six bromine atoms but with an ethane backbone.
1,1,1,4,4,4-Hexabromo-2-butene: Another brominated compound with a butene backbone.
Uniqueness
1,1,1,5,5,5-Hexabromo-3-methylidenepentane is unique due to its specific arrangement of bromine atoms and the presence of a methylene group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
88563-25-1 |
---|---|
Molekularformel |
C6H6Br6 |
Molekulargewicht |
557.5 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexabromo-3-methylidenepentane |
InChI |
InChI=1S/C6H6Br6/c1-4(2-5(7,8)9)3-6(10,11)12/h1-3H2 |
InChI-Schlüssel |
PQJJJRLNPKAVBW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(Br)(Br)Br)CC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.